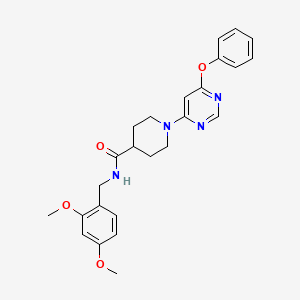

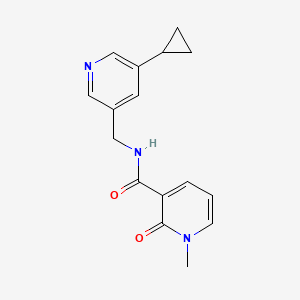

N-(2,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as compound X, is a novel compound that has gained attention in the scientific community due to its potential applications in various areas of research.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the area of heterocyclic compounds, such as the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, highlights the importance of similar compounds in the development of anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting the potential for N-(2,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide to be explored in similar contexts (Abu‐Hashem et al., 2020).

HIV Integrase Inhibitors

The design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as a class of agents that exhibit potent inhibition of the HIV-integrase-catalyzed strand transfer process is another area of interest. Compounds with similar structural elements have been shown to have favorable pharmacokinetic properties and potent antiviral activity, highlighting the potential for research into N-(2,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide as an HIV integrase inhibitor (Pace et al., 2007).

Anticonvulsants

The synthesis and evaluation of analogs based on 2-piperidinecarboxylic acid for anticonvulsant activity reveal the importance of structural manipulation in discovering new therapeutic agents. This research demonstrates the potential for compounds with similar frameworks to serve as leads in the development of treatments for tonic-clonic and partial seizures (Ho et al., 2001).

Marine-sourced Natural Product Synthesis

Efforts to synthesize marine-sourced compounds with antibacterial properties underscore the significance of nature-derived chemical structures in drug development. The challenges encountered in synthesizing compounds with specific functionalities suggest avenues for exploring N-(2,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide in similar synthetic processes (Joshi & Dodge, 2021).

Polymer Science

The synthesis of polyamides containing nucleobase derivatives, such as theophylline and thymine, highlights the applicability of similar compounds in materials science, particularly in developing new polymeric materials with potential biomedical applications (Hattori & Kinoshita, 1979).

properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c1-31-21-9-8-19(22(14-21)32-2)16-26-25(30)18-10-12-29(13-11-18)23-15-24(28-17-27-23)33-20-6-4-3-5-7-20/h3-9,14-15,17-18H,10-13,16H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOHYULQKQXJED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid](/img/structure/B2885414.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2885421.png)

![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2885423.png)

![Methyl 5-cyano-4-(2-ethoxyphenyl)-6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2885424.png)

![5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2885434.png)

![1-(4-chlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2885437.png)